molecular formula C18H18N2O2 B2845153 1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide CAS No. 1101189-51-8

1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide

Cat. No.: B2845153
CAS No.: 1101189-51-8
M. Wt: 294.354
InChI Key: XSTSMLJKPSJFJL-UHFFFAOYSA-N
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Description

1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide is a compound that belongs to the indole derivative family Indole derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide typically involves the reaction of indoline-2-carboxylic acid with m-tolylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indoline nitrogen or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indoline ring.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted indoline derivatives with various functional groups.

Scientific Research Applications

1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action.

    Celecoxib: Another anti-inflammatory drug with a distinct chemical structure.

Uniqueness

1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities compared to other indole derivatives.

Biological Activity

1-(2-(m-Tolyl)acetyl)indoline-2-carboxamide is a synthetic compound derived from the indoline family, notable for its potential biological activities, particularly in anticancer research. This article delves into the compound's biological activity, synthesis, and various applications based on recent research findings.

Chemical Structure and Synthesis

The structure of this compound includes an indoline core, an m-tolylacetyl substituent, and a carboxamide functional group. The synthesis typically involves several organic reactions aimed at optimizing yield and purity. The methods reflect a trend towards environmentally friendly approaches in organic synthesis.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer properties. The indole moiety is known for its ability to interact with biological targets such as enzymes and receptors, which can inhibit tumor growth and induce apoptosis in various cancer cell lines.

Case Studies:

  • Cytotoxicity Evaluation: In vitro studies have demonstrated that this compound has shown promising results against several cancer cell lines, including colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231). For example, a study noted that the compound exhibited an IC50 value comparable to established anticancer drugs like Doxorubicin, indicating its potential as an effective therapeutic agent .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has been noted for its anti-inflammatory properties. Indole derivatives often show promise in reducing inflammation through various mechanisms.

Mechanism of Action:

  • The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such activities suggest potential applications in treating inflammatory diseases .

Antiviral Activity

Indole derivatives, including this compound, have also been investigated for antiviral properties. These compounds are typically administered as part of antiviral treatment regimens targeting specific viruses.

Research Findings:

  • Some studies have reported that similar compounds exhibit inhibitory activity against viruses like influenza A, suggesting a broader spectrum of biological activity .

Comparative Analysis with Related Compounds

To better understand the unique biological activities of this compound, it is helpful to compare it with other indole derivatives:

Compound NameStructure FeaturesUnique Properties
Indole-3-acetic acidIndole core with acetic acid groupPlant hormone involved in growth
N-Methylindole-2-carboxamideMethyl substitution on nitrogenPotential neuroprotective effects
3-AcetylindoleAcetyl group at position 3Antioxidant properties
1-AcetylindoleAcetyl group at position 1Exhibits anti-inflammatory activity

The unique combination of the m-tolylacetyl group and the carboxamide functionality distinguishes this compound from others in the indole family, contributing to its distinct biological activities .

Properties

IUPAC Name

1-[2-(3-methylphenyl)acetyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-5-4-6-13(9-12)10-17(21)20-15-8-3-2-7-14(15)11-16(20)18(19)22/h2-9,16H,10-11H2,1H3,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTSMLJKPSJFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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